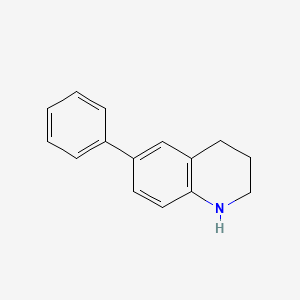

6-Phenyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-3,5-6,8-9,11,16H,4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGJIQPRSRXTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290934 | |

| Record name | 1,2,3,4-Tetrahydro-6-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4501-08-0 | |

| Record name | 1,2,3,4-Tetrahydro-6-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Studies of 6 Phenyl 1,2,3,4 Tetrahydroquinoline

Functionalization of the Tetrahydroquinoline Ring System

The chemical reactivity of the 6-phenyl-1,2,3,4-tetrahydroquinoline core allows for functionalization at multiple sites. The secondary amine provides a nucleophilic center for alkylation and acylation, while the electron-rich aromatic rings are susceptible to electrophilic substitution.

The fused benzene (B151609) ring of the tetrahydroquinoline system is activated towards electrophilic aromatic substitution by the electron-donating secondary amine. This directing effect generally favors substitution at the C-6 and C-8 positions. However, the presence of the C-6 phenyl group in the parent molecule alters this reactivity profile.

Research into the bromination of phenyl-substituted tetrahydroquinolines demonstrates the complexity of these reactions. The choice of brominating agent and reaction conditions can significantly influence the outcome, leading to different substitution patterns and sometimes oxidation of the tetrahydroquinoline ring. researchgate.net For instance, the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid selectively yields the 6,8-dibromo derivative, preserving the saturated heterocyclic ring. researchgate.net In contrast, using bromine in chloroform (B151607) or N-bromosuccinimide (NBS) can lead to a mixture of di- and tri-brominated products, accompanied by dehydrogenation to the corresponding quinoline (B57606). researchgate.net

A facile method for the construction of bromoquinolines involves the use of NBS, which acts as both an electrophile for bromination and an oxidant for the dehydrogenation of the tetrahydroquinoline core. rsc.org Studies on related substrates, such as 4-phenyl-tetrahydroquinolines, indicate that electrophilic bromination on the activated aryl ring occurs first, followed by a potential radical-mediated dehydrogenation process. rsc.orgnih.gov The mechanism is believed to involve the initial electrophilic attack by bromine, driven by the activating amino group, followed by subsequent transformations. nih.gov

Nitration, another key electrophilic aromatic substitution, has also been studied on the parent tetrahydroquinoline scaffold. The regioselectivity is highly dependent on whether the nitrogen atom is protonated (under acidic conditions) or protected with a functional group, which dictates the positions available for substitution. researchgate.net

Table 1: Examples of Electrophilic Bromination on Phenyl-Tetrahydroquinoline Scaffolds

| Substrate | Reagent/Conditions | Product(s) | Observations | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Br₂ in Acetic Acid | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | Selective dibromination without oxidation. researchgate.net | researchgate.net |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Br₂ in Chloroform | Mixture of di- and tri-bromo derivatives and 2-phenylquinoline | Oxidation of the tetrahydroquinoline ring occurs. researchgate.net | researchgate.net |

| 4-Phenyl-6-chloro-tetrahydroquinoline | N-Bromosuccinimide (NBS) in Chloroform | 4-Chloro-6,8-dibromo-quinoline | Simultaneous bromination and dehydrogenation. nih.gov | nih.gov |

The secondary amine at the N-1 position of the tetrahydroquinoline ring is a key handle for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modulating the molecule's steric and electronic properties.

N-alkylation can be achieved through several methods. A one-pot tandem reaction involving the reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde provides a step-economical route to N-alkyl derivatives. acs.org This process is often catalyzed by an arylboronic acid and uses a Hantzsch ester as the reducing agent under mild conditions. acs.orgorganic-chemistry.org This methodology allows for the introduction of various alkyl and benzyl (B1604629) groups.

N-acylation is another straightforward modification, typically involving the reaction of the tetrahydroquinoline with an acyl chloride or a carboxylic acid activated with a coupling agent. A notable example is the synthesis of a hybrid molecule where 1,2,3,4-tetrahydroquinoline (B108954) is acylated with 2-(4-isobutylphenyl)propanoyl chloride, the acyl chloride derived from ibuprofen. mdpi.com This reaction proceeds in high yield and effectively links the two pharmacologically relevant fragments via a stable amide bond. mdpi.com

Table 2: N-Functionalization Reactions of the Tetrahydroquinoline Core

| Reaction Type | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Reductive N-Alkylation | Aldehydes, Hantzsch Ester, Arylboronic Acid Catalyst | N-Alkyl Tetrahydroquinolines | One-pot synthesis from quinolines under mild conditions. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |

| N-Acylation | Acyl Chlorides (e.g., Ibuprofen-Cl) | N-Acyl Tetrahydroquinolines | High-yield amide bond formation, suitable for creating hybrid molecules. mdpi.com | mdpi.com |

| Intramolecular N-Alkylation | 2-Aminobenzyl alcohols and secondary alcohols, Manganese PN³ pincer catalyst | N-Substituted Tetrahydroquinolines | Atom-efficient "Borrowing Hydrogen" methodology. nih.gov | nih.gov |

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic properties. The this compound scaffold is an excellent platform for developing such hybrids due to its synthetic accessibility and established presence in bioactive compounds.

A clear example of this strategy is the synthesis of a hybrid between 1,2,3,4-tetrahydroquinoline and the non-steroidal anti-inflammatory drug ibuprofen. mdpi.com The resulting molecule, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, was successfully synthesized by the N-acylation of the tetrahydroquinoline core with the acyl chloride of ibuprofen. mdpi.com The rationale behind creating such hybrids is to combine the distinct properties of the constituent fragments into a new chemical entity. mdpi.com

The tetrahydroisoquinoline (THIQ) core, a structural isomer of tetrahydroquinoline, has also been extensively used as a scaffold for creating hybrid molecules. nih.govbath.ac.uk For example, N-phenyl-1,2,3,4-tetrahydroisoquinoline has been decorated using various synthetic approaches to produce derivatives that act as enzyme inhibitors, demonstrating the viability of these scaffolds as mimics of endogenous molecules. nih.govbath.ac.uk These studies underscore a broader strategy where the core heterocyclic structure serves as a rigid framework for the spatial orientation of appended functional groups designed to interact with biological targets.

Stereoselective Modifications and Chiral Derivatization

Introducing chirality into the this compound structure is of significant interest, as stereoisomers of a molecule can have vastly different biological activities and physical properties. Stereoselectivity can be achieved either by building the chiral scaffold from achiral precursors using a stereoselective reaction or by modifying a racemic scaffold with a chiral auxiliary.

One powerful approach for the stereoselective synthesis of the tetrahydroquinoline framework is through catalytic asymmetric reactions. For instance, a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes has been developed to construct 4-aryl-substituted tetrahydroquinoline derivatives with excellent diastereoselectivity (>20:1 dr). frontiersin.org This method provides an efficient route to a variety of functionalized tetrahydroquinolines under mild conditions. frontiersin.org

Biocatalysis offers another precise method for obtaining chiral compounds. Imine reductases (IREDs) have been successfully used for the asymmetric reduction of cyclic imines to produce chiral amines. ecust.edu.cn While much of this work has focused on the synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key precursor for the drug solifenacin, the principle is directly applicable to the synthesis of chiral 1-phenyl-tetrahydroquinolines from their corresponding dihydroquinoline precursors. ecust.edu.cn Protein engineering of these enzymes can further enhance their catalytic efficiency and stereoselectivity for specific substrates. ecust.edu.cn

These methods highlight the advanced synthetic strategies available for accessing specific stereoisomers of phenyl-substituted tetrahydroquinolines, which is crucial for their application in fields requiring enantiopure compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Elucidation (e.g., ¹H, ¹³C, 2D NMR experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Phenyl-1,2,3,4-tetrahydroquinoline in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For derivatives of this compound, characteristic signals are observed in both the aliphatic and aromatic regions. researchgate.net The protons of the tetrahydroquinoline and phenyl rings typically appear as multiplets in the range of 6.91–7.56 ppm. researchgate.net The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) produce signals at higher field strengths, characteristic of aliphatic protons. The N-H proton of the secondary amine usually appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In derivatives of this compound, three distinct signals for the aliphatic carbons of the heterocyclic ring are typically observed at approximately 22.8, 27.5, and 42.4 ppm. researchgate.net The signals for the aromatic carbons, both from the quinoline (B57606) core and the phenyl substituent, appear in the downfield region (typically >110 ppm). The specific chemical shifts are influenced by the substitution pattern on the aromatic rings. researchgate.net

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish the connectivity between protons and carbons. COSY experiments identify proton-proton couplings, helping to map out the sequence of protons in the aliphatic portion of the tetrahydroquinoline ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹H and ¹³C signals. These advanced techniques are crucial for the unequivocal structural characterization of complex derivatives. researchgate.net

Table 1: Typical NMR Data for this compound Derivatives Note: Exact chemical shifts (δ) can vary based on solvent and specific substitution.

| Technique | Region | Typical Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Aromatic | 6.90 - 7.60 | Protons on the phenyl ring and the benzene (B151609) part of the tetrahydroquinoline core |

| Aliphatic | ~1.90, ~2.70, ~3.30 | -CH₂- protons at C3, C4, and C2 respectively | |

| Amine | Broad singlet | N-H proton | |

| ¹³C NMR | Aromatic | >110 | Carbons of the phenyl ring and benzene portion of the quinoline core |

| Aliphatic | ~22, ~27, ~42 | Carbons at C3, C4, and C2 respectively |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not prominently available, analysis of closely related derivatives reveals key structural features of the tetrahydroquinoline core. nih.govnih.gov

In studies of substituted 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) derivatives, the 1,2,3,4-tetrahydropyridine portion of the molecule consistently adopts an envelope conformation. nih.govnih.gov This means that five of the atoms in the ring are relatively planar, while one atom is out of the plane. The fused benzene ring of the tetrahydroquinoline system is essentially planar. nih.govnih.gov The relative orientation of the phenyl substituent at the C6 position would be clearly defined, along with all intermolecular interactions, such as hydrogen bonding involving the N-H group, that stabilize the crystal lattice. nih.gov

Table 2: Crystallographic Features of the Tetrahydroquinoline Ring System (from Derivatives)

| Structural Feature | Description | Reference |

|---|---|---|

| Heterocyclic Ring Conformation | Adopts an envelope conformation | nih.govnih.gov |

| Fused Benzene Ring | Essentially planar | nih.govnih.gov |

| Intermolecular Interactions | N-H···O and C-H···π hydrogen bonds are observed in derivatives, forming a three-dimensional network. | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular formula for the compound is C₁₅H₁₅N, corresponding to a monoisotopic mass of approximately 209.12 Da. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion | Description |

|---|---|---|

| ~209.12 | [M]⁺· | Molecular Ion |

| ~208.11 | [M-H]⁺ | Loss of one hydrogen atom, a characteristic major fragment |

| ~132.08 | [M-C₆H₅]⁺ | Loss of the phenyl group |

| ~77.04 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine and aromatic components.

The most distinct peak would be for the N-H stretching vibration of the secondary amine, which typically appears as a sharp band in the range of 3300-3500 cm⁻¹. For a related derivative, this peak was observed at 3344 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups of the heterocyclic ring will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). nih.gov The C=C stretching vibrations from both the quinoline and phenyl aromatic rings will cause several absorptions in the 1450-1600 cm⁻¹ region. Finally, strong bands corresponding to aromatic C-H bending can be observed in the fingerprint region (690-900 cm⁻¹), which can give clues about the substitution pattern.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic (sp² C-H) |

| 2850 - 2960 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Ring |

Chromatographic Methods for Purity Assessment and Isolation (e.g., Column Chromatography, TLC)

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography: This is the primary method for large-scale purification. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. scispace.com A solvent system, or eluent, is passed through the column to separate the components based on their differing polarities. For compounds like this compound, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) is typically effective. scispace.com Fractions are collected and analyzed (usually by TLC) to isolate the pure compound.

Thin-Layer Chromatography (TLC): TLC is a rapid, small-scale analytical technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the purity of a compound. researchgate.net A small spot of the sample is applied to a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a developing chamber with a suitable eluent. The separation is visualized under UV light, where UV-active compounds appear as dark spots, or by staining with a chemical reagent such as potassium permanganate (B83412) or p-anisaldehyde, which reacts with the compound to produce a colored spot. amazonaws.comepfl.ch The retention factor (Rf value) is a characteristic property of the compound in a given solvent system.

Table 5: Common Chromatographic Methods for this compound

| Method | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification and Isolation |

| Thin-Layer Chromatography (TLC) | Silica Gel F-254 | Hexane/Ethyl Acetate | Reaction monitoring, Purity assessment |

Theoretical and Computational Chemistry Investigations of 6 Phenyl 1,2,3,4 Tetrahydroquinoline

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a chemical system.

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the electronic structure and equilibrium geometry of molecules. nih.govmdpi.com This method is favored for its balance of accuracy and computational efficiency. For systems like 6-Phenyl-1,2,3,4-tetrahydroquinoline, DFT calculations, particularly using the B3LYP functional with a substantial basis set such as 6-311+G(**), are employed to optimize the molecular geometry. researchgate.netnih.gov These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Studies on closely related analogs, such as 6-methyl-1,2,3,4-tetrahydroquinoline, have demonstrated that DFT calculations provide optimized structural parameters that are in good agreement with one another across different computational models. researchgate.net The full optimization of the geometry allows for the determination of the most stable arrangement of the atoms in space, which is critical for understanding the molecule's interactions and reactivity. The spectra derived from these calculations can be interpreted with the help of normal coordinate analysis, and a close match between observed and calculated frequencies is often achieved. nih.gov

Table 1: Representative Calculated Geometric Parameters for the Tetrahydroquinoline Core (Based on Analog Studies) Note: Data is illustrative and based on calculations for analogous tetrahydroquinoline structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-C (aliphatic) | ~1.53 Å |

| Bond Angle | C-N-C | ~118° |

| Bond Angle | N-C-C | ~111° |

| Dihedral Angle | Puckering of Saturated Ring | Varies with conformer |

Alongside DFT, other computational methods are used to investigate molecular properties. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation without empirical data, but it does so by approximating the complex effects of electron correlation. uni-muenchen.de Because it neglects dynamic electron correlation, HF is often used as a starting point for more advanced calculations or for comparative purposes. nih.gov

Semi-empirical methods, such as Austin Model 1 (AM1), Parametric Model 3 (PM3), and the more recent PM6, offer a much faster computational alternative. wikipedia.org These methods are based on the Hartree-Fock formalism but simplify the calculations by omitting certain complex integrals and introducing parameters derived from experimental data to compensate. uni-muenchen.dewikipedia.org This parameterization allows for the implicit inclusion of some electron correlation effects. wikipedia.org Methods like AM1, PM3, PM6, and RM1 (a re-parameterization of AM1) have been used to investigate the structure of related quinoline (B57606) derivatives, providing a comparative analysis of geometric parameters against higher-level DFT and HF results. researchgate.net While less accurate than DFT, their speed makes them suitable for initial screenings or for studying very large molecular systems. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more reactive and can be more easily polarized. wikipedia.org These orbital energies and the corresponding energy gap are standard outputs of DFT and other quantum chemical calculations, providing essential information for predicting how this compound will behave in chemical reactions. nih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Energy Gap Note: Values are representative and depend on the specific computational method and basis set used.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. numberanalytics.com The MEP map is plotted onto the molecule's electron density surface and color-coded to represent the electrostatic potential. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate likely sites for nucleophilic attack. numberanalytics.comresearchgate.net

For this compound, an MEP map would reveal several key features. The nitrogen atom's lone pair of electrons and the π-system of the phenyl ring would create regions of negative electrostatic potential, marking them as centers for electrophilic interaction. researchgate.net Conversely, the hydrogen atom attached to the nitrogen (N-H) and other hydrogens on the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic interaction or hydrogen bonding. researchgate.net MEP analysis is therefore invaluable for identifying how the molecule will interact with other reagents, substrates, or biological targets. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The non-aromatic, saturated portion of the this compound ring is flexible, allowing the molecule to exist in multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify these stable conformers and determine their relative energies and the energy barriers for interconversion. nih.gov

Studies on the parent 1,2,3,4-tetrahydroquinoline (B108954) (THQ) molecule using high-level ab initio calculations have identified multiple stable conformations. nih.gov These typically involve a puckering of the saturated ring, leading to conformers described as twisted-axial or twisted-equatorial, depending on the position of the N-H hydrogen. researchgate.net These different conformers are often very close in energy, separated by low energy barriers, which means the molecule can easily convert between them at room temperature. nih.govresearchgate.net A potential energy surface (PES) can be computed to map these energy changes as the molecule transitions from one conformation to another, identifying the energy minima (stable conformers) and transition states (energy maxima). researchgate.netyoutube.com The presence of the bulky phenyl group at the 6-position would influence the relative energies of these conformers but the fundamental principles of the ring's flexibility remain.

Molecular Dynamics Simulations

While quantum mechanical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into conformational changes, solvent effects, and binding interactions. mdpi.com

In the context of tetrahydroquinoline derivatives, MD simulations have been instrumental. For instance, in drug design studies, MD simulations are used to explore the stability of a ligand, such as a tetrahydroquinoline-based inhibitor, when bound to a biological target like an enzyme. mdpi.comresearchgate.net Researchers can place the molecule in the active site of a protein and simulate its movements over nanoseconds. tandfonline.com These simulations reveal the stability of key interactions (like hydrogen bonds), the flexibility of the ligand in the binding pocket, and can be used to calculate binding free energies. mdpi.com Such studies have been performed on tetrahydroquinoline derivatives targeting enzymes like lysine-specific demethylase 1 (LSD1), where MD simulations helped confirm that newly designed molecules could maintain stable binding within the enzyme's active site. mdpi.com

In Silico Molecular Docking Studies with Biological Targets

In silico molecular docking has become an essential tool in medicinal chemistry to predict the binding orientation and affinity of a small molecule within the active site of a target protein. For derivatives of the this compound scaffold, molecular docking studies have been instrumental in elucidating potential mechanisms of action and guiding the design of more potent analogs for various biological targets, particularly in cancer research.

One of the primary targets investigated for tetrahydroquinoline derivatives is tubulin , a critical protein involved in microtubule dynamics and cell division. chemrxiv.orgrsc.org Microtubule-targeting agents are effective in cancer therapy, and the colchicine (B1669291) binding site on β-tubulin is a well-established target. nih.govnih.gov Docking studies have shown that tetrahydroquinoline derivatives can fit favorably into the colchicine binding site. rsc.org For instance, a series of quinoline derivatives were designed as tubulin inhibitors, and docking studies revealed that the most potent compound, 4c , interacted effectively with key amino acid residues in the active site. rsc.org The interactions are often predominantly hydrophobic, a common feature for many colchicine site ligands. chemrxiv.org Additionally, hydrogen bonds can play a crucial role. Studies on 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones predicted a hydrogen bond between the oxygen of the pyrrolidone ring and the amino acid Asp-249 of β-tubulin. chemrxiv.org

Another significant target explored for this class of compounds is Lysine-specific demethylase 1 (LSD1) , an enzyme implicated in cancer due to its role in histone modification. mdpi.comresearchgate.net Molecular docking of newly designed tetrahydroquinoline derivatives showed higher binding scores compared to a known template molecule, suggesting stronger interactions within the LSD1 active site. mdpi.com These improved interactions were attributed to the introduction of specific amino and hydrophobic groups. mdpi.com

The G Protein-coupled Estrogen Receptor (GPER) has also been a subject of interest, particularly in the context of breast cancer. eurekaselect.com In silico studies of tetrahydroquinoline derivatives targeting GPER have been conducted to explore their binding modes and compare them with known ligands. These computational approaches help in filtering and selecting promising candidates for further experimental evaluation as anti-proliferative agents. eurekaselect.com

Furthermore, docking studies have been employed to investigate the interaction of tetrahydroquinoline derivatives with other cancer-related proteins like phosphatidylinositol 3-kinase (PI3Kα) and DNA itself. benthamdirect.commdpi.com For example, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives were docked against PI3Kα, demonstrating that the scaffold can be accommodated within the kinase domains and form hydrogen bonds with important binding residues. mdpi.com Similarly, 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives were docked with B-DNA to explore their binding interactions and affinities. benthamdirect.com

The table below summarizes the findings from various molecular docking studies on tetrahydroquinoline derivatives with different biological targets.

| Compound/Derivative Class | Biological Target | Key Findings |

| Tetrahydroquinoline Derivatives (e.g., Compound 4c ) | Tubulin (Colchicine Site) | Interacted well with crucial amino acids in the active site; identified as a potent antiproliferative agent. rsc.org |

| 5-aryltetrahydropyrrolo[1,2-a] quinoline-1(2H)-ones | Tubulin (Colchicine Site) | Interactions are mainly hydrophobic; predicted hydrogen bonding with Asp-249. chemrxiv.org |

| Novel Tetrahydroquinoline Derivatives | Lysine-specific demethylase 1 (LSD1) | Designed derivatives showed higher docking scores than the template molecule, indicating better binding affinity. mdpi.com |

| Tetrahydroquinoline Derivatives (Compounds 2 and 4 ) | G Protein-coupled Estrogen Receptor (GPER) | In silico studies suggested these are promising ligands for targeting GPER in breast cancer. eurekaselect.com |

| 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles | B-DNA (PDB ID: 1BNA) | Docking studies explored preferred binding sites, interaction modes, and binding affinities with DNA. benthamdirect.com |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | The scaffold accommodates the kinase domains and forms H-bonds with significant binding residues. mdpi.com |

Pharmacophore Modeling and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Pharmacophore modeling and 3D-QSAR are powerful computational techniques used to understand the relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These methods help in identifying the essential structural features (pharmacophore) required for activity and in building predictive models to guide the design of new, more potent molecules.

For tetrahydroquinoline derivatives, 3D-QSAR studies have been successfully applied to develop models for their activity as LSD1 inhibitors . mdpi.comresearchgate.net In one such study, 40 tetrahydroquinoline derivatives were used to establish Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models. mdpi.com Both models demonstrated good statistical and predictive power, with a CoMFA q² of 0.778 and a CoMSIA q² of 0.764. mdpi.com The contour maps generated from these models provided insights into the structural requirements for enhanced inhibitory activity, leading to the design of seven new derivatives with higher predicted activity. mdpi.com

Another study focused on 5-tetrahydroquinolinylidine aminoguanidine (B1677879) derivatives as inhibitors of the sodium hydrogen exchanger (SHE) . nih.gov A pharmacophore model was developed which contained two acceptor sites, two donor atoms, and one hydrophobic region. This model was then used to align the molecules for a 3D-QSAR study. The resulting CoMFA and CoMSIA models were statistically significant, with cross-validated coefficients (q²) of 0.673 and 0.636, respectively. nih.gov These models were validated with an external test set and provided valuable insights for designing novel SHE inhibitors. nih.gov

Pharmacophore-based 3D-QSAR has also been utilized for cytotoxic quinolines acting as tubulin inhibitors . nih.gov A six-point pharmacophore model (AAARRR.1061), consisting of three hydrogen bond acceptors and three aromatic ring features, was identified as the best model. nih.gov This model was then used as a 3D query to screen databases for new potential tubulin inhibitors. nih.gov

The development of 3D pharmacophore models has also been applied to 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, a closely related scaffold, to predict their anticonvulsant activity as noncompetitive AMPA receptor antagonists. nih.gov The best model consisted of five features: two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region, and showed a high correlation coefficient of 0.919. nih.gov

The statistical parameters from some of the key 3D-QSAR studies on tetrahydroquinoline and related derivatives are presented in the table below.

| Derivative Class | Target/Activity | Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | r²_pred (External Prediction) |

| Tetrahydroquinoline Derivatives | LSD1 Inhibition | CoMFA | 0.778 | Not Reported | 0.709 |

| Tetrahydroquinoline Derivatives | LSD1 Inhibition | CoMSIA | 0.764 | Not Reported | 0.713 |

| 5-Tetrahydroquinolinylidine Aminoguanidines | SHE Inhibition | CoMFA | 0.673 | 0.988 | 0.772 |

| 5-Tetrahydroquinolinylidine Aminoguanidines | SHE Inhibition | CoMSIA | 0.636 | 0.986 | 0.701 |

| Quinazoline-4(3H)-one Analogs | EGFR Inhibition | CoMFA | 0.570 | 0.855 | 0.657 |

| Quinazoline-4(3H)-one Analogs | EGFR Inhibition | CoMSIA | 0.599 | 0.895 | 0.681 |

q² represents the internal predictive ability of the model, while r²_pred indicates its predictive power for an external set of compounds.

These computational investigations underscore the utility of molecular docking, pharmacophore modeling, and 3D-QSAR in the rational design and discovery of novel therapeutic agents based on the tetrahydroquinoline scaffold.

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Impact of Substituent Position and Nature on Biological or Functional Activity

The biological or functional activity of the 6-phenyl-1,2,3,4-tetrahydroquinoline scaffold is highly sensitive to the position and chemical nature of its substituents. Research into derivatives has provided critical insights into optimizing interactions with various biological targets, such as G-protein coupled receptors and enzymes.

For derivatives of the related 6-amino-4-phenyltetrahydroquinoline acting as antagonists for the human follicle-stimulating hormone (FSH) receptor, specific structural features are crucial for activity. Quantitative Structure-Activity Relationship (QSAR) studies have shown that an unsubstituted 4-phenyl ring on the tetrahydroquinoline framework is favorable for antagonistic efficacy. nih.gov Furthermore, the presence of an amide linkage has been identified as conducive to this activity. nih.gov

In a different context, studies on related tetrahydroisoquinoline analogs targeting the D1 dopamine (B1211576) receptor have demonstrated the critical influence of substituents on the benzo portion of the ring system. For instance, a 6-bromo or 6-chloro substituent resulted in significant binding affinity, whereas analogs with 6-hydroxy, 7-hydroxy, or 6,7-dihydroxy substituents displayed considerably lower affinity. nih.gov This indicates that both the electronic properties and the position of the substituent are key determinants of receptor interaction.

Three-dimensional QSAR (3D-QSAR) modeling of tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) has further elucidated these relationships. The models suggest that introducing small, hydrophobic, and hydrogen-bond donor groups in specific regions of the molecule can enhance inhibitory activity. mdpi.com The strategic placement of these functional groups is therefore essential for improving potency.

The synthesis of specific isomers is also governed by the nature of existing groups. For example, the nitration of the tetrahydroquinoline ring is highly dependent on whether the nitrogen atom is protected. N-protection can direct electrophilic aromatic substitution specifically to the 6-position, allowing for the controlled synthesis of desired derivatives for SAR studies. researchgate.net

Table 1: Impact of Substituents on the Activity of Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives This table is generated based on findings from multiple studies on related scaffolds to illustrate the principles of substituent effects.

| Scaffold | Target | Substituent & Position | Impact on Activity | Source |

|---|---|---|---|---|

| 6-Amino-4-phenyltetrahydroquinoline | FSH Receptor | Unsubstituted 4-Phenyl Ring | Favorable for antagonistic activity | nih.gov |

| 6-Amino-4-phenyltetrahydroquinoline | FSH Receptor | Amide Linkage | Conducive to antagonistic activity | nih.gov |

| 1-Phenyltetrahydroisoquinoline | D1 Dopamine Receptor | 6-Bromo or 6-Chloro | Maintained high binding affinity | nih.gov |

| 1-Phenyltetrahydroisoquinoline | D1 Dopamine Receptor | 6-Hydroxy or 7-Hydroxy | Significantly lower binding affinity | nih.gov |

| Tetrahydroquinoline Derivative | LSD1 Enzyme | Small Hydrophobic Groups (in specific regions) | Enhanced inhibitory activity | mdpi.com |

Stereochemical Requirements for Molecular Interactions and Recognition

Stereochemistry plays a pivotal role in the molecular interactions of this compound derivatives, as biological macromolecules like receptors and enzymes are chiral environments. The specific three-dimensional arrangement of atoms in these molecules can dictate their binding affinity and functional effect.

The 4-position of the 4-phenyltetrahydroquinoline core is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Studies on related compounds have consistently shown that biological activity is often confined to one enantiomer. For example, in the case of N-methyl-6-chloro-7-hydroxy-l-phenyl-l,2,3,4-tetrahydroisoquinoline, a close analog, the most active enantiomer for D1 dopamine receptor binding was determined to possess the S absolute configuration. psu.edu This highlights that a precise stereochemical fit is necessary for effective interaction with the receptor's binding pocket.

While primary literature on this compound specifically often falls under broader studies of its derivatives, the inclusion of "Stereoisomerism" as a key term in research on 6-amino-4-phenyl-tetrahydroquinoline antagonists underscores its importance in their activity profile. nih.gov The differential activity between enantiomers arises because only one can achieve the optimal orientation and set of interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein. This principle of stereoselectivity is fundamental in medicinal chemistry and drug design involving this scaffold. nih.gov

Role of Molecular Conformation in Modulating Activity

The biological activity of this compound is not only dependent on its static structure but also on its dynamic conformational properties. The molecule's ability to adopt specific three-dimensional shapes is crucial for it to fit within a biological binding site and elicit a functional response.

Conformational analyses of the closely related 1-phenyl-1,2,3,4-tetrahydroisoquinolines reveal that the six-membered heterocyclic ring typically prefers a half-chair conformation. nih.gov In this low-energy state, bulky substituents, such as the phenyl group, tend to occupy a pseudo-equatorial position to minimize steric strain. nih.gov The orientation of this phenyl ring relative to the tetrahydroquinoline core is also critical. Studies have identified specific low-energy torsion angles that are favored. psu.edu

The importance of this conformational flexibility is highlighted by research on conformationally constrained analogs. When the structure is locked into a more rigid conformation, as seen in certain tetrahydrodibenzoquinolizine derivatives, a significant loss of D1 receptor affinity is observed compared to more flexible parent compounds. nih.gov This suggests that the ability of the molecule to adjust its shape upon approaching the binding site is necessary for optimal interaction. Furthermore, molecular docking studies of related tetrahydroisoquinoline derivatives into the peroxisome proliferator-activated receptor γ (PPARγ) have visualized how specific conformations are required to form key hydrogen bonds and salt bridges within the ligand-binding domain, thereby modulating the receptor's activity. researchgate.net

Correlation between Lipophilicity and Activity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences the activity of this compound derivatives. This parameter affects not only how a compound is absorbed and distributed but also its ability to interact with specific binding pockets on its target protein.

A direct correlation between lipophilicity and activity has been established for 6-amino-4-phenyltetrahydroquinoline derivatives acting as FSH receptor antagonists. nih.gov QSAR investigations revealed that these ligands engage in hydrophobic interactions within a lipophilic pocket of the receptor. The derived QSAR model included a positive coefficient for the ClogP variable (a calculated measure of lipophilicity), indicating that higher hydrophobicity is crucial for greater antagonistic efficacy. nih.gov

This principle is further illustrated in studies where derivatization is used to modulate lipophilicity. For example, attaching lipophilic tetrahydroisoquinoline moieties to the flavonoid quercetin (B1663063) resulted in new hybrid compounds with significantly increased lipophilicity. mdpi.com This modification, in turn, enhanced the inhibitory activity of the compounds against certain enzymes, such as Na+/K+-ATPase, demonstrating that increased lipophilicity can lead to improved biological function. mdpi.com The lipophilicity of various quinoline (B57606) derivatives can be systematically altered by the introduction of different substituents, which provides a strategy for optimizing activity. nih.gov

Advanced Research Applications and Interactions with Biomolecular Systems

Enzyme Inhibition and Mechanistic Studies

The 6-phenyl-1,2,3,4-tetrahydroquinoline nucleus has been a subject of investigation for its potential to modulate the activity of several key enzymes. The following subsections detail the findings of these research efforts.

A review of available scientific literature did not yield specific research detailing the direct inhibitory activity of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various derivatives of the broader tetrahydroquinoline (THQ) class have been synthesized and evaluated as potential cholinesterase inhibitors, data on the unsubstituted parent compound is not presently available. researchgate.nethkust.edu.hk For instance, studies have explored functionalized tetrahydroacridines and tacrine-donepezil hybrids, which contain a related structural core. researchgate.nethilarispublisher.com Other research has focused on heterodimers incorporating a tetrahydroquinoline moiety or various substituted THQs, but specific inhibitory concentrations (IC₅₀) or mechanistic details for this compound remain uncharacterized. researchgate.nethkust.edu.hknih.gov

There is currently no available scientific literature that documents the investigation of this compound as an inhibitor of carbonic anhydrase (CA) isoenzymes. Research into non-sulfonamide based CA inhibitors has explored various heterocyclic scaffolds, including tetrahydroquinazole and 7-amino-3,4-dihydroquinolin-2-one derivatives, but not the specific 6-phenyl-THQ structure. nih.govsemanticscholar.orgsemanticscholar.org

The tetrahydroquinoline scaffold is a key structural element in the design of inhibitors for Phosphodiesterase 4 (PDE4), an enzyme pivotal in inflammation pathways. Research into a series of tetrahydroquinoline derivatives containing a 2-phenyl-5-furan moiety has demonstrated good inhibitory activity against the PDE4B isoform. nih.gov

In these studies, the bioactivity of compounds featuring the tetrahydroquinoline ring was found to be superior to that of analogous tetrahydroisoquinoline derivatives. nih.gov Molecular docking simulations revealed the critical role of the tetrahydroquinoline moiety in binding to the PDE4B protein. nih.gov It is understood to form crucial hydrogen bonds and π-π stacking interactions within the enzyme's active site. nih.gov This interaction anchors the molecule, allowing the rest of the structure to extend into the catalytic domain, effectively blocking the access of the natural substrate, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov A derivative from this series, designated as compound 4m, which includes a 4-methoxybenzene group, was identified as having the most promising selective activity against PDE4B. nih.gov

| Molecular Moiety | Interaction Type | Binding Site Contribution | Reference |

|---|---|---|---|

| Tetrahydroquinoline | Hydrogen Bonds | Forms key interactions with PDE4B protein. | nih.gov |

| Tetrahydroquinoline | π-π Stacking | Contributes to anchoring the inhibitor in the active site. | nih.gov |

| Extended Molecular Structure | Steric Hindrance | Blocks access of cAMP to the catalytic domain. | nih.gov |

Scientific investigation into the inhibitory effects of this compound on 17β-Hydroxysteroid Dehydrogenase (17β-HSD) enzymes has not been reported in the available literature. While the isomeric N-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has been explored as a template for 17β-HSD1 inhibitors, similar studies on the 6-phenyl-THQ compound are absent. nih.gov

There is no direct scientific evidence to date of this compound acting as an inhibitor of the DNA GyraseB (GyrB) subunit. The search for novel GyrB inhibitors has led to the investigation of various quinoline (B57606) hybrids and quinazoline (B50416) derivatives, but specific data for 6-phenyl-THQ is not available. nih.govnih.gov

An examination of the scientific literature shows no studies focused on the interaction between this compound and Mitochondrial Complex I. Research has been conducted on the isomeric compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), which was identified as a weak inhibitor of this complex. nih.gov However, these findings cannot be directly extrapolated to the 6-phenyl substituted tetrahydroquinoline structure.

Receptor Ligand Interactions and Signal Transduction Modulation

The design of selective ligands for dopamine (B1211576) receptors is crucial for developing treatments for neuropsychiatric disorders. While extensive research has been conducted on various heterocyclic scaffolds, specific studies focusing on this compound as a dopamine D1 receptor ligand are not prominent in the available literature. However, research into structurally related isomers, such as 1-phenyl- and 4-phenyl-1,2,3,4-tetrahydroisoquinolines, provides valuable context. These tetrahydroisoquinoline derivatives have been synthesized and evaluated as analogues of the D1 antagonist SCH23390. nih.gov In competitive binding assays, 1-phenyl-tetrahydroisoquinoline derivatives showed significant affinity for D1 receptors. nih.gov This indicates that the general phenyl-substituted nitrogen heterocyclic framework is recognized by dopamine receptors, although the specific activity of the this compound isomer remains an area for future investigation.

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission, and its glycine (B1666218) co-agonist site represents an important therapeutic target for modulating receptor activity without the side effects associated with direct channel blockers. mdpi.comnih.gov The tetrahydroquinoline skeleton has been successfully utilized to design antagonists for this site. Research has shown that 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, developed from the lead compound kynurenic acid, act as antagonists at the glycine site on the NMDA receptor. researchgate.netresearchgate.net

Structure-activity relationship studies have demonstrated that specific substitutions are critical for potency. For example, introducing a cis-carboxymethyl group at the 4-position of the tetrahydroquinoline ring can restore antagonist activity that is lost upon removal of a 4-oxo group from related quinoline structures. researchgate.net One of the most potent glycine site antagonists developed from this class, L-689,560, is a 4-substituted-2-carboxytetrahydroquinoline derivative. researchgate.net Although research has not specifically detailed the 6-phenyl derivative, the established activity of other substituted tetrahydroquinolines validates this scaffold as a promising starting point for designing novel NMDA receptor glycine site antagonists. researchgate.net

The estrogen receptor (ER) is a primary target for the treatment of hormone-dependent cancers. While there is a wealth of research on selective estrogen receptor modulators (SERMs), much of it has focused on the tetrahydroisoquinoline scaffold. nih.govacs.orgresearchgate.netnih.govacs.orgnih.govresearchgate.net These studies have produced potent ER antagonists and selective estrogen receptor downregulators (SERDs). nih.govnih.gov

Direct research on this compound as an ER ligand is limited. However, a study on substituted 6-amino-4-phenyl-tetrahydroquinoline derivatives identified them as potent antagonists for the follicle-stimulating hormone (FSH) receptor. nih.gov This finding is significant as it demonstrates that the phenyl-tetrahydroquinoline scaffold can effectively interact with hormone receptors, even if the primary target in that study was not the ER. The antagonist activity at the FSH receptor suggests that this chemical framework is suitable for designing ligands that can modulate endocrine system signaling, warranting further exploration of its potential interaction with the estrogen receptor.

Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer drugs. The colchicine (B1669291) binding site on tubulin is a particularly attractive target for developing antimitotic agents. nih.govmdpi.com Research has led to the discovery of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as a novel and highly potent class of tubulin polymerization inhibitors that act at the colchicine site. nih.govnih.gov

In these compounds, the N-aryl group is typically a phenyl or substituted phenyl ring. Structural optimization studies have identified derivatives with extremely high cytotoxicity against various human tumor cell lines. nih.govresearchgate.net The most active compound, 6d (N-(3'-amino-4'-methoxyphenyl)-6-methoxy-1,2,3,4-tetrahydroquinoline), displayed GI₅₀ values in the low nanomolar range (1.5 to 1.7 nM), making it significantly more potent than paclitaxel (B517696) in the same assays. nih.govnih.gov These compounds were shown to potently inhibit tubulin assembly and competitively inhibit the binding of colchicine to tubulin, confirming their mechanism of action. nih.gov

| Compound | Description | Tubulin Assembly Inhibition (IC₅₀, µM) | Colchicine Binding Inhibition (%, 5 µM) | Cytotoxicity (GI₅₀, µM) |

|---|---|---|---|---|

| 6b | N-(4'-aminophenyl) derivative | 1.0 | 99% | 0.011-0.019 |

| 6c | N-(3'-aminophenyl) derivative | 0.92 | 99% | 0.011-0.19 |

| 6d | N-(3'-amino-4'-methoxyphenyl) derivative | 0.93 | 99% | 0.0015-0.0017 |

| CA-4 | Combretastatin A-4 (Reference) | 0.96 | 98% | 0.0021-0.0034 |

Applications in Materials Science and Organic Electronics

Development as Hole Transporting Materials

Research into the application of the specific compound this compound as a hole transporting material (HTM) is not extensively detailed in the available scientific literature. While derivatives of the broader 1,2,3,4-tetrahydroquinoline (B108954) class have been investigated for such properties in materials science, specific data on the hole drift mobility and ionization potential for this compound itself are not prominently reported.

Investigation as Emissive Materials

Similar to its application as a hole transporting material, the investigation of this compound as a primary emissive material is not a focused area in the reviewed literature. Studies on related compounds, such as hydroxylated derivatives of phenyl-tetrahydroquinolines, have shown potential as multifunctional emissive materials, but specific photoluminescent or electroluminescent properties of this compound are not specified.

Anti-Proliferative Activity through Oxidative Stress Mechanisms

Recent studies have explored the biological activities of this compound, particularly its effects on cancer cells. Research indicates that this compound demonstrates anti-proliferative and cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net

The mechanism of action is linked to the induction of oxidative stress within the cancer cells. researchgate.netresearchgate.net Assays have been conducted to measure these effects, including assessments of cell viability, genotoxicity, and apoptosis. researchgate.netresearchgate.net The compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231) and was found to significantly reduce cancer cell vitality, with a comparatively lower impact on normal breast epithelial cells (184A1). researchgate.net This suggests a degree of selectivity towards cancerous cells.

The investigation into its oxidative stress effects involved assays such as the H2DCF-DA assay to measure reactive oxygen species. researchgate.netresearchgate.net Furthermore, the compound's impact on intracellular glutathione (B108866) levels and mitochondrial membrane potential was analyzed to build a more comprehensive picture of its pro-oxidant activity in a cancerous environment. researchgate.net

Research Findings on the Anti-Proliferative Effects of this compound

| Cell Line | Cancer Type | Observed Effect | Supporting Assays Mentioned |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Significant reduction in cell vitality | ATP viability assay, H2DCF-DA, AO/EB staining, Comet assay |

| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | Significant reduction in cell vitality | ATP viability assay, H2DCF-DA, AO/EB staining, Comet assay |

| C6 | Rat Glioblastoma | Anti-proliferative and cytotoxic properties | BrdU Cell Proliferation ELISA, Lactate Dehydrogenase Assay |

| HeLa | Human Cervical Cancer | Anti-proliferative and cytotoxic properties | BrdU Cell Proliferation ELISA, Lactate Dehydrogenase Assay |

| HT29 | Human Colon Adenocarcinoma | Anti-proliferative and cytotoxic properties | BrdU Cell Proliferation ELISA, Lactate Dehydrogenase Assay |

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of novel and efficient synthetic routes to access the 1,2,3,4-tetrahydroquinoline (B108954) (THQ) core is a cornerstone of future research. While classical methods exist, emerging paradigms are focused on catalytic, asymmetric, and multicomponent reactions that offer greater efficiency, selectivity, and atom economy.

Future efforts will likely concentrate on catalyst development, particularly using earth-abundant metals like manganese and nickel, to replace precious metal catalysts. wikipedia.orgnih.gov The "borrowing hydrogen" methodology, a powerful atom-economical approach for forming C-N bonds, is a promising avenue for the one-pot synthesis of THQs from simple alcohols and aminobenzyl alcohols. wikipedia.orgnih.gov Another area of intense investigation is the use of domino reactions, which allow for the construction of complex molecular architectures in a single operation from simple starting materials, thereby minimizing waste and purification steps. nih.gov

Furthermore, enantioselective synthesis is critical for pharmacological applications. Future methodologies will increasingly employ chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to produce specific enantiomers of 6-phenyl-1,2,3,4-tetrahydroquinoline derivatives with high enantiomeric excess. acs.orgresearchgate.net The development of one-pot, three-component reactions, such as the Povarov reaction, will also be crucial for rapidly generating libraries of substituted THQs for screening purposes. acs.org

Table 1: Emerging Synthetic Methodologies for Tetrahydroquinoline Derivatives

| Methodology | Catalyst/Reagent Type | Key Advantages | Potential for 6-Phenyl-THQ |

|---|---|---|---|

| Borrowing Hydrogen | Manganese or Nickel Pincer Complexes | High atom economy, uses simple alcohols, water as the only byproduct. wikipedia.orgnih.gov | Direct synthesis from 2-aminobenzyl alcohols and phenyl-containing alcohols. |

| Asymmetric Organocatalysis | Chiral Thioureas, Chiral Phosphoric Acids | High enantioselectivity, metal-free conditions. acs.org | Controlled synthesis of specific stereoisomers for biological testing. |

| Domino Reactions | Palladium Catalysis, Acid Catalysis | Step economy, reduced waste, rapid assembly of complex structures. nih.gov | Efficient construction of highly substituted 6-phenyl-THQ analogs. |

| Gold-Catalyzed Cyclization | Gold Complexes | Mild reaction conditions, high efficiency for hydroamination/transfer hydrogenation. researchgate.net | Facile synthesis from N-aryl propargylamine (B41283) precursors. |

| Multicomponent Reactions | Lewis or Brønsted Acids | Diversity-oriented synthesis, operational simplicity. acs.orgresearchgate.net | Rapid generation of a library of derivatives for screening. |

Integration of Advanced Computational Techniques for Rational Design and Prediction

The integration of computational chemistry is revolutionizing the design and prediction of the properties of novel molecules. For this compound, these techniques are pivotal for accelerating the discovery process and understanding its interactions at a molecular level.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are becoming instrumental in understanding how different substituents on the tetrahydroquinoline scaffold influence biological activity. researchgate.netnih.gov By building predictive models, researchers can prioritize the synthesis of compounds with the highest potential efficacy. Molecular docking simulations are being used to predict the binding modes of THQ derivatives within the active sites of biological targets, providing crucial insights for structure-based drug design. researchgate.netnih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the interaction and the conformational changes induced by the ligand. researchgate.net Furthermore, Density Functional Theory (DFT) calculations are being employed to understand the electronic properties, reactivity, and spectroscopic characteristics of the THQ core, which is fundamental for both drug design and the development of new materials. researchgate.net These computational tools, when used in concert, provide a powerful platform for the rational design of this compound derivatives with tailored properties.

Table 2: Application of Computational Techniques in Tetrahydroquinoline Research

| Computational Method | Application | Insights Gained for 6-Phenyl-THQ Derivatives |

|---|---|---|

| 3D-QSAR | Predict biological activity based on 3D structure. researchgate.netnih.gov | Guide substituent choices to enhance potency against specific targets. |

| Molecular Docking | Predict binding affinity and orientation in a target's active site. researchgate.netnih.gov | Identify key interactions and inform structure-based design. |

| Molecular Dynamics (MD) | Simulate the movement and interaction of the ligand-protein complex. researchgate.net | Assess binding stability and predict dynamic behavior. |

| DFT Calculations | Analyze electronic structure, reactivity, and spectroscopic properties. researchgate.net | Understand intrinsic properties for rational design in medicine and materials. |

| ADME Prediction | In silico prediction of absorption, distribution, metabolism, and excretion. researchgate.net | Early assessment of drug-likeness and pharmacokinetic profile. |

Discovery of Novel Biological Targets and Elucidation of Undiscovered Mechanisms of Action

While the tetrahydroquinoline scaffold is known to interact with several biological targets, a significant future direction is the discovery of novel targets for this compound and its derivatives. The unique three-dimensional structure imparted by the phenyl group at the C6 position may confer selectivity for previously unknown receptors or enzymes.

Research has already identified that certain substituted tetrahydroquinolines possess potent biological activities. For instance, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines act as inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site, demonstrating significant anticancer potential. acs.org Another class, substituted 6-amino-4-phenyl-tetrahydroquinoline derivatives, has been identified as antagonists of the human follicle-stimulating hormone (FSH) receptor, presenting a potential avenue for non-steroidal contraception. wikipedia.orgresearchgate.net

Future research will likely involve high-throughput screening of 6-phenyl-THQ derivatives against diverse panels of biological targets. Elucidating the mechanism of action for any identified activities will be crucial. This includes understanding how these compounds modulate signaling pathways, inhibit enzymes, or interact with receptors at a molecular level. It is also important to consider that some fused THQ structures have been identified as pan-assay interference compounds (PAINS), which can lead to false positives in screening campaigns; careful validation of any newly discovered activity will be essential. rsc.org The exploration of isomers, such as N-phenyl-1,2,3,4-tetrahydroisoquinoline, which has shown inhibitory activity against 17β-hydroxysteroid dehydrogenase 1, can also provide inspiration for new target classes for the THQ scaffold. acs.org

Table 3: Known and Potential Biological Targets for Substituted Tetrahydroquinolines

| Derivative Class | Biological Target | Observed Pharmacological Activity | Reference |

|---|---|---|---|

| N-Aryl-6-methoxy-THQs | Tubulin (Colchicine Site) | Anticancer (Tubulin Polymerization Inhibition) | acs.org |

| 6-Amino-4-phenyl-THQs | Follicle-Stimulating Hormone (FSH) Receptor | Antagonist Activity (Potential Contraceptive) | wikipedia.orgresearchgate.net |

| 4-Hydroxyquinoline derivatives | COX, Phosphodiesterase 4 | Anti-inflammatory | nih.gov |

| General THQ derivatives | Lysine-Specific Demethylase 1 (LSD1) | Anticancer (Enzyme Inhibition) | nih.gov |

Development of Structure-Activity-Relationship Driven Design Principles for Specific Applications

A deep understanding of the structure-activity relationship (SAR) is fundamental to optimizing the this compound scaffold for specific applications. Future research will focus on systematically modifying the core structure and observing the effects on biological activity to establish clear design principles.

SAR studies on related tetrahydroisoquinolines (isomers of THQs) have already provided valuable insights. For example, in the context of PDE4 inhibitors, substitutions on the phenyl ring and at the C3-position of the tetrahydroisoquinoline ring were found to be crucial for potency and selectivity. researchgate.net Similarly, for P-glycoprotein ligands, the flexibility of the molecule and bioisosteric replacements were key determinants of activity. acs.org These principles are transferable and suggest that the substitution pattern on the phenyl ring at the C6 position of 6-phenyl-THQ, as well as modifications on the nitrogen atom and other positions of the heterocyclic ring, will significantly impact its biological profile.

Quantitative structure-activity relationship (QSAR) models will play a vital role in formalizing these relationships. nih.govrsc.orgacs.org By correlating physicochemical properties with biological activity, QSAR can guide the rational design of new derivatives. For instance, a QSAR study on quinolinone-based compounds showed that electron-withdrawing groups like chlorine and bromine increased antituberculosis activity, while electron-donating methyl groups decreased it. rsc.org Applying such systematic studies to this compound will enable the development of potent and selective agents for targeted therapeutic areas.

Table 4: Key Structure-Activity Relationship (SAR) Insights for Tetrahydroquinoline Scaffolds

| Position of Substitution | Effect on Activity | Example Application | Reference |

|---|---|---|---|

| N1-substituent | Influences potency and selectivity; can be modified for solubility. | Anticancer, CNS agents | rsc.org |

| C4-substituent | Critical for activity in many cases; aryl groups can enhance antiproliferative effects. | Anticancer, FSHR antagonists | researchgate.net |

| C6-substituent | Methoxy and amino groups are key for specific target interactions. | Tubulin inhibitors, FSHR antagonists | wikipedia.orgacs.org |

| Phenyl Ring on C6 | The substitution pattern on this ring will likely modulate target affinity and selectivity. | General principle for optimization | mdpi.com |

Expansion of Applications into New Areas of Functional Materials Science

Beyond its established role in medicinal chemistry, the this compound scaffold holds untapped potential in the field of functional materials science. The combination of a rigid, electron-rich aromatic system with a flexible heterocyclic ring provides a unique platform for creating novel materials with interesting electronic and photophysical properties.

Future research could explore the incorporation of 6-phenyl-THQ units into polymers to create materials with specific thermal, mechanical, or optical properties. The nitrogen and phenyl groups offer sites for further functionalization, allowing for the tuning of these properties. There is an emerging interest in using heterocyclic compounds, such as quinoline (B57606) derivatives, as building blocks for organic electronic materials. acs.org For example, they can be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors. researchgate.net The phenyl substituent on the 6-phenyl-THQ core could be functionalized to promote π-stacking interactions, which are crucial for charge transport in organic semiconductors.

The development of THQ-based sensors is another promising avenue. The nitrogen atom can act as a coordination site for metal ions, and the aromatic system can be designed to exhibit changes in fluorescence upon binding, leading to the development of chemosensors. While direct applications of this compound in materials science are not yet established, the versatility of the quinoline scaffold in diverse applications from pharmaceuticals to catalysts and dyes suggests a fertile ground for future exploration. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 6-phenyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence product purity?

The synthesis of 6-phenyl derivatives often involves intramolecular cyclization of N-substituted aromatic amines. For example, heating diphenylamine with epichlorohydrin can yield tetrahydroquinoline cores via intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine . Key factors include:

- Temperature : Elevated temperatures (e.g., 80–120°C) favor cyclization over side reactions.

- Catalysts : Acidic conditions (e.g., acetic acid) or reducing agents (e.g., NaBH(OAc)₃) improve yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products, as evidenced by NMR and MS data .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound derivatives?

- ¹H NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methylene/methyl groups (δ 1.5–3.0 ppm), and NH protons (if present, δ ~2.5 ppm). For example, tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate shows distinct tert-butyl signals at δ 1.4 ppm .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. For brominated derivatives (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline), isotopic patterns (²⁷Br/⁷⁹Br) validate halogen presence .

Q. What biological activities are associated with 6-substituted tetrahydroquinolines, and how do structural modifications influence potency?

Fluorinated analogs (e.g., 6-fluoro derivatives) exhibit enhanced antimicrobial activity due to fluorine’s electronegativity, which improves membrane permeability . Substitutions at the 2-position (e.g., methyl or phenyl groups) can alter steric hindrance, affecting binding to biological targets like bacterial topoisomerases . Comparative studies of 6-phenyl vs. 6-fluoro analogs are limited but suggest phenyl groups may enhance lipophilicity, impacting pharmacokinetics .

Advanced Research Questions

Q. How can competing reaction pathways during tetrahydroquinoline synthesis be resolved through mechanistic studies?

Intramolecular cyclization may compete with intermolecular dimerization under suboptimal conditions. For example, in the synthesis of bifunctional tetrahydroquinolines, controlling stoichiometry (e.g., excess epichlorohydrin) minimizes dimer formation . Computational modeling (DFT) can predict transition states to optimize reaction trajectories .

Q. What strategies improve regioselectivity when introducing substituents to the tetrahydroquinoline core?

-

Electrophilic Aromatic Substitution : Halogenation (Br₂/FeBr₃) at the 6-position is favored due to electron-donating effects of the tetrahydro ring .

-

Directed Metalation : Using directing groups (e.g., –NHBoc) enables selective functionalization at the 7- or 8-positions .

-

Table 1 : Substituent Effects on Reactivity

Substituent Position Reactivity Trend Reference –F 6 High (kinetic control) –Br 6 Moderate (thermodynamic) –CH₃ 2 Steric hindrance reduces yield

Q. How do structural analogs (e.g., 6-phenyl vs. 6-fluoro derivatives) inform SAR studies for antimicrobial applications?

- Fluorine : Enhances hydrogen-bonding with bacterial enzymes (e.g., DNA gyrase), increasing potency .

- Phenyl : Improves membrane penetration but may reduce solubility. Hybrid analogs (e.g., 6-phenyl-8-fluoro) balance these properties .

- Data Contradictions : Some studies report phenyl derivatives as less active than fluoro analogs, highlighting the need for systematic SAR using standardized assays (e.g., MIC against S. aureus) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?

- LogP Calculation : Software like MarvinSketch or ACD/Labs predicts lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., quinone reductase 2), guiding rational design .

Methodological Considerations

Q. How should researchers address discrepancies in reported synthetic yields for tetrahydroquinoline derivatives?

- Reproducibility : Verify reaction conditions (e.g., inert atmosphere, moisture control) .

- Analytical Validation : Use HPLC-MS to detect low-abundance byproducts (e.g., oxidation artifacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products